molecular formula C16H12ClN3O4S B2687313 N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide CAS No. 1159976-66-5

N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide

Cat. No.: B2687313
CAS No.: 1159976-66-5
M. Wt: 377.8
InChI Key: CGAYLAGXHNXQCQ-UHFFFAOYSA-N
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Description

N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide is a synthetic small molecule with the CAS registry number 1159976-66-5, a molecular formula of C16H12ClN3O4S, and a molecular weight of 377.8 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-cancer agents. Its molecular design incorporates a 2-oxoindoline scaffold, which is a privileged structure in drug discovery known for its diverse biological activities . Research on analogous 2-oxoindoline-based acetohydrazides has demonstrated potent cytotoxicity against a range of human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The core mechanism of action for this class of compounds is the activation of procaspase-3, a key enzyme (or "executioner caspase") that regulates apoptosis, or programmed cell death . By activating this pathway, these compounds effectively induce late-stage cellular apoptosis and disrupt the cell cycle, leading to the death of cancer cells . The presence of the ortho-hydroxy-N-acylhydrazone moiety is considered critical for chelating zinc in the enzyme's active site, thereby enhancing procaspase-3 activation . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c17-10-5-7-11(8-6-10)25(23,24)9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLYIORRYXLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Moiety: The chlorophenyl group is incorporated through a nucleophilic substitution reaction, where the sulfonylated indolinone reacts with a chlorophenyl halide.

    Final Coupling: The final step involves the coupling of the aza-methyl group to the indolinone-sulfonyl-chlorophenyl intermediate, often using a condensation reaction with formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group (-SO₂-) attached to the 4-chlorophenyl ring is electron-withdrawing, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is observed in similar sulfonyl-containing compounds .

Reaction Type Reagents/Conditions Product
Nucleophilic Substitution Sodium methoxide (NaOMe), DMF, 60°CReplacement of the sulfonyl group with methoxy (-OCH₃) via SN₂ mechanism
Potassium tert-butoxide (t-BuOK), THF, rtFormation of sulfonate esters under anhydrous conditions
  • Key Insight : The sulfonyl group’s electronegativity facilitates displacement by strong nucleophiles like alkoxides.

Hydrolysis and Condensation Reactions

The acetamide moiety (-NH-C(=O)-CH₂-SO₂-) undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.

Reaction Type Reagents/Conditions Product
Acid Hydrolysis HCl (6M), refluxCleavage to 2-((4-chlorophenyl)sulfonyl)acetic acid and hydrazine byproduct
Base Hydrolysis NaOH (aq.), ethanol, 80°CFormation of sodium sulfonate salt and acetamide decomposition
  • Mechanistic Note : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, leading to bond cleavage.

Oxidation and Reduction

The indolinone ring (2-oxoindolin-3-ylidene) contains conjugated double bonds and a keto group, making it redox-active.

Reaction Type Reagents/Conditions Product
Oxidation KMnO₄, H₂SO₄, heatRing-opening to form anthranilic acid derivatives
Reduction NaBH₄, MeOH, rtPartial reduction of the keto group to secondary alcohol
  • Structural Impact : Oxidation disrupts the aromatic indolinone system, while reduction modifies electronic properties .

Cyclization and Tautomerization

The compound exhibits tautomerism between keto (2-oxoindolin-3-ylidene) and enol forms, influencing its reactivity.

Reaction Type Reagents/Conditions Product
Cyclization Polyphosphoric acid (PPA), 120°CFormation of fused quinazolinone derivatives via intramolecular cyclization
Tautomerization Solvent-dependent (DMSO vs. H₂O)Equilibrium between keto and enol forms, confirmed by UV-Vis spectroscopy
  • Research Finding : Tautomerization affects biological activity by altering hydrogen-bonding interactions .

Electrophilic Aromatic Substitution

The indolinone ring can undergo substitution at electron-rich positions (C-5 or C-6).

Reaction Type Reagents/Conditions Product
Nitration HNO₃, H₂SO₄, 0°CNitro group (-NO₂) introduction at C-5
Halogenation Cl₂, FeCl₃, CH₂Cl₂Chlorination at C-6, confirmed by NMR
  • Regioselectivity : Directed by the electron-donating enamine (-NH-) and electron-withdrawing keto group .

Interactions with Biological Targets

While not a classical chemical reaction, the compound’s sulfonyl and indolinone groups enable non-covalent interactions:

Interaction Type Target Key Findings
Hydrogen Bonding Kinase enzymes (e.g., EGFR)Binding to ATP-binding pockets via -SO₂ and -NH groups
π-Stacking DNA topoisomeraseStabilization through aromatic indolinone and phenyl rings

Critical Analysis of Research Gaps

  • Synthetic Optimization : Limited data on reaction yields and scalability .

  • Mechanistic Studies : Detailed kinetic studies for hydrolysis/tautomerization are absent .

  • Biological Reactivity : Interactions with cytochrome P450 enzymes remain unexplored.

Scientific Research Applications

Anticancer Activity

1. Mechanism of Action

Research indicates that compounds similar to N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that derivatives of 2-oxoindole can interact with cellular targets involved in apoptosis and cell cycle regulation .

2. Case Studies

A notable study evaluated the anticancer activity of various 2-oxoindole derivatives, including those with sulfonamide functionalities. The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, demonstrating potent activity against various cancer cell lines. For example, one derivative showed an IC50 value of 8.38 µM against a human cancer cell line .

Antiviral Potential

Recent investigations have also highlighted the potential antiviral applications of this compound class. Compounds containing the 2-oxoindole framework have been noted for their activity against viral infections, including hepatitis C and herpes simplex viruses . The antiviral mechanism is believed to involve interference with viral replication processes.

Compound Activity Type Target IC50/EC50 Value
This compoundAnticancerVarious Cancer Cell Lines8.38 µM
Similar Derivative AAntiviralHepatitis C Virus0.21 µM
Similar Derivative BAntiviralHerpes Simplex Virus0.35 µM

Mechanism of Action

The mechanism of action of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone core may bind to active sites, inhibiting enzyme activity, while the sulfonyl and chlorophenyl groups enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

(a) 3-Chloro-N-phenyl-phthalimide (Fig. 1)
  • Structure : Contains a phthalimide core with a chloro-substituted phenyl group.
  • Key Differences : Lacks the sulfonyl-ethanamide side chain and the aza-oxoindolinylidene group present in the target compound.
  • Functional Relevance: Used in synthesizing polyimide monomers due to its anhydride-forming capability, emphasizing its role in polymer chemistry rather than bioactivity .
(b) 2-[[4-Azanyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyclopentylpyrazol-3-yl)ethanamide
  • Structure : Features a triazole-sulfanyl-ethanamide backbone with cyclopentylpyrazole and methylphenyl substituents.
  • Key Similarities: Shares the ethanamide and sulfonyl-related (sulfanyl) groups but diverges in the heterocyclic core (triazole vs. indolinone).
  • Functional Relevance : Likely explored for enzyme inhibition (e.g., kinases) due to triazole’s affinity for metal ions and hydrogen bonding .

Functional Group Analogues

(a) Chlorophenyl-Sulfonyl Derivatives
  • Example : Compounds like 2-((4-chlorophenyl)sulfonyl)acetamide.
(b) Aza-Oxoindolinylidene Derivatives
  • Example: 4-azanylidene-3-cyano-2-oxidanylidene-pentyl esters ().
  • Comparison : The aza-oxoindolinylidene moiety in the target compound may confer rigidity and planar geometry, improving binding specificity compared to flexible esters .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Applications
Target Compound ~380 Indolinone, sulfonyl, chlorophenyl, ethanamide Moderate (DMSO) Kinase inhibition (hypothetical)
3-Chloro-N-phenyl-phthalimide 257.67 Phthalimide, chloro, phenyl Low (organic solvents) Polyimide synthesis
2-[[4-Azanyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyclopentylpyrazol-3-yl)ethanamide ~450 Triazole, sulfanyl, ethanamide Low (aqueous) Enzyme inhibition

Research Findings and Mechanistic Insights

  • Target Compound: Hypothesized to inhibit kinases via sulfonyl-ethanamide interactions with ATP-binding pockets, while the indolinone core stabilizes the inactive conformation of enzymes.
  • Triazole-Sulfanyl Derivatives : Show moderate inhibition of COX-2 in preliminary studies, suggesting sulfanyl groups enhance selectivity for inflammatory targets .

Biological Activity

N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indolinone core, which is a common scaffold in many bioactive molecules. The synthesis typically involves multi-step organic reactions, starting from an appropriate aniline derivative to form the indolinone core through cyclization reactions. Subsequent steps include the formation of the aza-methyl linkage and the attachment of the chlorophenyl sulfonyl group.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds related to this compound. For instance, derivatives of 2-oxoindolin-3-ylidene have shown promising results against various human tumor cell lines. A notable study reported that certain derivatives exhibited IC50 values ranging from 3 to 7 µM against human liver (HepG2) and leukemia (Jurkat) cells, significantly lower than that of 5-Fluorouracil (IC50 32-50 µM) .

Table 1: Anti-Cancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
4aJurkat3.14
3eHepG25.00
4cJurkat6.00
Control5-Fluorouracil32-50

These findings suggest that modifications to the indolinone structure can enhance cytotoxicity against specific cancer cells while potentially sparing normal cells.

The mechanism by which this compound exerts its anti-cancer effects may involve multiple pathways:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Targeting Specific Enzymes : Some derivatives have been identified as inhibitors of key enzymes involved in cancer cell survival and proliferation.

Anti-inflammatory Activity

In addition to anti-cancer properties, there is emerging evidence suggesting that compounds within this class may also possess anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation, where such compounds could provide therapeutic benefits.

Case Studies

  • Case Study on Indole Derivatives : A study evaluated various indole derivatives for their ability to reduce inflammation markers in vitro. The results indicated significant reductions in cytokine levels when treated with specific derivatives similar to this compound .
  • Clinical Relevance : The potential use of these compounds in clinical settings is supported by their ability to target multiple pathways involved in cancer progression and inflammation, making them suitable candidates for further development.

Q & A

Advanced Research Question

  • Target Identification : Use molecular docking to predict interactions with BCL-2 family proteins (structurally analogous to inhibitors like ABT-199) .
  • Combination Studies : Co-administer with BCL-2 inhibitors (e.g., ABT-263) in apoptosis assays (Annexin V/PI staining) to assess synergistic effects.
  • Dose Optimization : Employ factorial design experiments to test varying concentrations (e.g., 0.1–10 µM) and exposure times (24–72 hrs) .

What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Advanced Research Question

  • Challenges : Poor crystal quality due to flexible sulfonyl and amide groups; twinning in monoclinic systems.
  • Solutions : Use SHELXL for refining high-resolution data (≤1.0 Å) and SHELXE for phase extension in case of partial data. Apply restraints for thermal motion of the chlorophenyl group .
  • Validation : Check R-factors (R1 < 0.05) and electron density maps for omitted regions.

How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?

Advanced Research Question

  • Modifications : Synthesize analogs with substituents on the oxoindoline ring (e.g., bromine at C5) or varying sulfonyl groups (e.g., 4-fluorophenyl).
  • Assays : Test cytotoxicity (IC50 in MTT assays) and target binding (SPR or ITC).
  • Data Analysis : Use QSAR models to correlate logP, polar surface area, and IC50 values .

How should researchers address variability in synthetic yields or purity across studies?

Q. Data Contradiction Analysis

  • Root Causes : Impure starting materials, inconsistent reaction temperatures, or inadequate purification.
  • Mitigation :
    • Standardize reagents (e.g., use freshly distilled acetic anhydride for acylations) .
    • Optimize chromatography (e.g., gradient elution with ethyl acetate/hexane).
    • Validate purity via orthogonal methods (HPLC + NMR) .

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